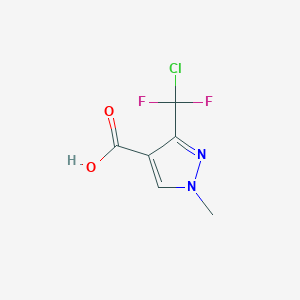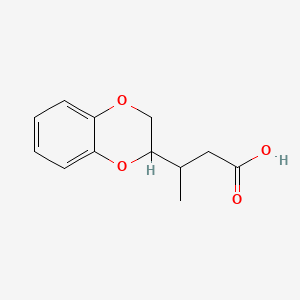
3-Ethynyl-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1-methylpyrrolidine is a chemical compound with the molecular formula C7H11N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 3-Ethynyl-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of an ethynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-Ethynyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. This reaction converts the ethynyl group to an ethyl group, resulting in 3-Ethyl-1-methylpyrrolidine.
Substitution: The ethynyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with palladium on carbon produces ethylated derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitrogen-containing heterocycles. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents. Its potential as a scaffold for drug design is of particular interest.
Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
The molecular targets and pathways involved in the action of this compound depend on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.
Comparación Con Compuestos Similares
3-Ethynyl-1-methylpyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions. it shares similar structural features and can be used as a precursor for the synthesis of this compound.
3-Ethyl-1-methylpyrrolidine: This compound is the reduced form of this compound. It is less reactive but may have different biological properties due to the absence of the ethynyl group.
Pyrrolidine: The parent compound of this compound, pyrrolidine is a versatile building block in organic synthesis. Its derivatives, including this compound, exhibit a wide range of reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
3-ethynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h1,7H,4-6H2,2H3 |
Clave InChI |
IQJQQWRMLKQYIX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

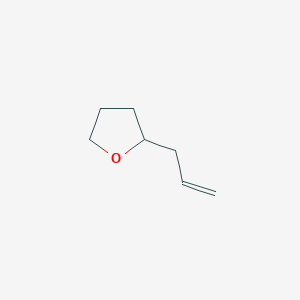

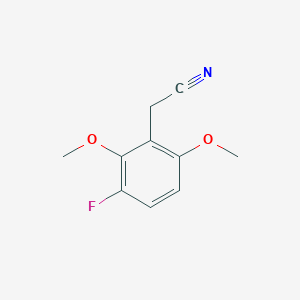

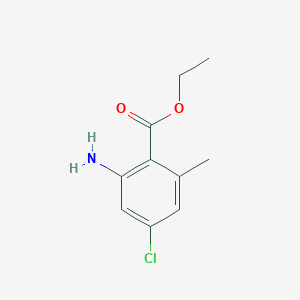
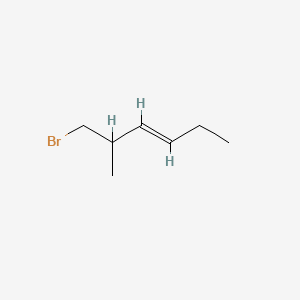

![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)

